1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride
CAS No.: 2411634-46-1
Cat. No.: VC4268435
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.68
* For research use only. Not for human or veterinary use.
![1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride - 2411634-46-1](/images/structure/VC4268435.png)
Specification
CAS No. | 2411634-46-1 |
---|---|
Molecular Formula | C10H13ClN2O |
Molecular Weight | 212.68 |
IUPAC Name | 5-amino-1,2,3,5-tetrahydro-3-benzazepin-4-one;hydrochloride |
Standard InChI | InChI=1S/C10H12N2O.ClH/c11-9-8-4-2-1-3-7(8)5-6-12-10(9)13;/h1-4,9H,5-6,11H2,(H,12,13);1H |
Standard InChI Key | WVFGEUUETIEMTG-UHFFFAOYSA-N |
SMILES | C1CNC(=O)C(C2=CC=CC=C21)N.Cl |
Introduction
Chemical Structure and Nomenclature
The compound features a benzo[d]azepin-2-one core with an amino group at the 1-position and a hydrochloride salt. Its systematic IUPAC name is (1-amino-3,4,5-tetrahydro-1H-benzo[d]azepin-2(3H)-one) hydrochloride. The molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A one-pot multibond forming process has been reported for related 5-amino-2,5-dihydro-1H-benzo[b]azepines. The method involves:
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Precursor Preparation: 2-Iodoanilines are converted to allylic trichloroacetimidates.
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Cyclization: Intramolecular hydroamination under acidic conditions forms the azepine ring .
For the target compound, adaptation of this protocol could involve introducing the amino group at the 1-position via reductive amination or nucleophilic substitution .
Industrial Production
Industrial synthesis likely employs continuous flow reactors to optimize yield and purity. Key challenges include:
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Regioselectivity: Ensuring amino group incorporation at the 1-position.
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Salt Formation: Controlled HCl gas introduction during crystallization to achieve stoichiometric hydrochloride salt formation .
Physicochemical Properties
The hydrochloride salt enhances aqueous solubility compared to the free base, a critical factor for bioavailability in drug development .
Biological Activity and Mechanisms
Enzyme Inhibition
Structurally related benzazepines exhibit inhibitory effects on inflammatory enzymes (e.g., cyclooxygenase-2) and neurological targets (e.g., acetylcholinesterase) . While direct evidence for 1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride is lacking, its amine group may facilitate hydrogen bonding with catalytic residues, as seen in:
Derivative | Dose (mg/kg) | Protection (%) |
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4a | 0.4 | 80 |
2c | 30 | 80 |
The hydrochloride salt’s improved solubility may enhance bioavailability, potentially increasing efficacy in seizure models .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for:
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Hyponatremia Agents: Analogous structures are intermediates in mozavaptan synthesis .
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Neuromodulators: Benzazepines target dopamine and serotonin receptors, suggesting potential antidepressant or antipsychotic applications .
Structure-Activity Relationship (SAR) Studies
Key structural features influencing activity include:
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